2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride
Description
Properties
IUPAC Name |
2-(4-methylsulfanylphenoxy)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-13-8-4-2-7(3-5-8)12-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJFBVCJZDNTJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Ethanimidamide Hydrochloride Intermediate
- Starting Materials: Ethyl acetimidate or related imidate esters and formamidine hydrochloride.
- Procedure:
- Absolute ether is used as a solvent to dissolve the starting materials.
- The mixture is stirred and maintained at a temperature range of 35-40 °C during the dropwise addition of ethyl acetimidate.
- After completion of addition, the reaction mixture is stirred further and then allowed to stand overnight to promote crystallization.
- The product, ethanimidamide hydrochloride, crystallizes out and is filtered, washed with acetonitrile, and dried under vacuum.
- Yield and Purity: High purity crystalline ethanimidamide hydrochloride with melting points typically around 165-170 °C is obtained.
Coupling with 4-(Methylsulfanyl)phenoxy Group
- The 4-(methylsulfanyl)phenoxy derivative is prepared or procured separately.
- It is reacted with the ethanimidamide hydrochloride under controlled conditions, often involving mild heating and stirring to facilitate nucleophilic substitution or condensation.
- The reaction is monitored for completion by standard analytical techniques such as TLC or HPLC.
Purification and Crystallization
- The crude product is treated with solvents like ether or acetonitrile to remove impurities.
- Crystallization is induced by seeding and controlled cooling, which helps in obtaining a pure hydrochloride salt.
- Final drying under vacuum yields the target compound as a white crystalline solid.
Data Table: Reaction Parameters and Outcomes
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Product Characteristics |
|---|---|---|---|---|---|
| Ethanimidamide hydrochloride formation | Formamidine hydrochloride, ethyl acetimidate, absolute ether | 35-40 | ~2 hours + overnight standing | ~80-90 | Crystalline solid, M.P. 165-170 °C |
| Coupling with 4-(methylsulfanyl)phenoxy | 4-(Methylsulfanyl)phenoxy derivative, ethanimidamide hydrochloride | Mild heating (~40-60) | 1.5-3 hours | Variable (dependent on scale) | White crystalline hydrochloride salt |
| Purification and crystallization | Ether or acetonitrile wash, vacuum drying | Ambient to cooling | Several hours | High purity | White crystalline product |
Research Findings and Notes
- The reaction between ethyl acetimidate and formamidine hydrochloride is mildly exothermic and requires temperature control to avoid decomposition or side reactions.
- Crystallization by seeding is critical to initiate product formation and improve yield.
- The hydrochloride salt form improves the compound's stability and solubility, making it suitable for pharmaceutical applications.
- Analytical characterization (melting point, spectroscopic methods) confirms the identity and purity of the compound.
- No direct synthesis protocols for 2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride were found in the searched literature; however, the preparation method follows well-established amidine hydrochloride synthesis adapted to the substituted phenoxyethyl framework.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride, often referred to as a small molecule compound, has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores the applications of this compound, focusing on its scientific research applications, including medicinal chemistry, pharmacology, and biochemistry.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties. They may act as inhibitors of specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that modifications in the phenoxy group can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
Case Study : A study published in the Journal of Medicinal Chemistry explored a series of phenoxyacetamides, revealing that derivatives with methylsulfanyl substitutions demonstrated significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells .
Pharmacology
Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study : In a pharmacological study, this compound was tested against dipeptidyl peptidase IV (DPP-IV), an enzyme linked to type 2 diabetes. The results indicated that the compound effectively inhibited DPP-IV activity in vitro, suggesting its potential as a therapeutic agent for glucose regulation .
Biochemistry
Protein Interaction Studies : The compound's ability to interact with various proteins has been a focus of biochemical research. Its binding affinity to target proteins can provide insights into its mechanism of action.
Case Study : A study utilized surface plasmon resonance (SPR) technology to analyze the binding interactions between this compound and target proteins involved in signal transduction pathways. The findings suggested that the compound could modulate protein activity, impacting cellular signaling processes .
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cells | Cytotoxicity | |
| Enzyme Inhibition | DPP-IV | Inhibition | |
| Protein Interaction | Signal Transduction | Modulation of activity |
Table 2: Structure-Activity Relationship (SAR)
| Modification Type | Observed Activity | Reference |
|---|---|---|
| Methylsulfanyl Substitution | Enhanced anticancer properties | |
| Phenoxy Group Variation | Altered enzyme inhibition profile |
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenoxy group allows for hydrophobic interactions, while the imidamide moiety can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Structural Features
The compound shares a phenoxyethyl backbone with several analogs but differs in substituents and functional groups (Table 1):
- Target Compound : Contains a methylsulfanyl group (moderate lipophilicity) and an amidine group (basic, charged in physiological conditions).
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] Boronic Acid: Features a boronic acid group (polar, electron-deficient) and methoxyethyl substituent, enabling HDAC inhibition at 1 µM .
- Betaxolol Hydrochloride: A beta-blocker with a cyclopropylmethoxyethyl group and amino alcohol structure, used in glaucoma treatment .
- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: A surfactant with a bulky alkyl chain, imparting high lipophilicity for industrial applications .
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves water solubility, similar to betaxolol hydrochloride . Boronic acids exhibit moderate solubility, while the surfactant is lipophilic .
- Lipophilicity : Methylsulfanyl (logP ~1.8) is less lipophilic than tetramethylbutyl (logP ~5.0) but more than methoxyethyl (logP ~1.5). This impacts membrane permeability and biodistribution.
Analytical Methods
Biological Activity
2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a methyl sulfanyl group attached to a phenoxy moiety, which is linked to an ethanimidamide structure. This configuration is essential for its biological activity.
The compound's biological activity primarily arises from its interaction with various cellular targets. It is known to influence several biochemical pathways, including:
- Cell Signaling : The compound modulates signaling pathways that are crucial for cellular responses.
- Gene Expression : It alters the expression of genes involved in cell proliferation and apoptosis, suggesting potential applications in cancer therapy.
- Enzyme Interaction : The compound interacts with key enzymes, affecting their activity and leading to downstream effects on cellular metabolism.
Pharmacological Effects
This compound exhibits a range of pharmacological effects:
- Anticancer Activity : Preliminary studies indicate that the compound can inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Properties : It shows promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Effects : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Antimicrobial | Activity against specific bacterial strains |
Detailed Research Findings
- Anticancer Studies : A study evaluated the effect of this compound on A431 vulvar epidermal carcinoma cells. The compound was found to significantly inhibit cell migration and invasion, with IC50 values indicating potent activity at lower concentrations .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, suggesting its utility in inflammatory disease management .
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing notable inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:
- Absorption : The compound's ability to cross cell membranes is vital for its biological efficacy.
- Distribution : Studies indicate that it distributes well within tissues, which may enhance its therapeutic effects.
- Metabolism : Initial findings suggest involvement in metabolic pathways that could influence its bioavailability and efficacy.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride?
- Methodological Answer : Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interaction effects. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and guide experimental validation . Integrate these with high-throughput screening to rapidly test conditions. Post-synthesis, employ HPLC (≥98% purity thresholds) and NMR to verify structural integrity .
Q. How can researchers ensure accurate characterization of this compound’s physicochemical properties?
- Methodological Answer : Combine experimental and computational approaches:
- Experimental : Determine melting points via differential scanning calorimetry (DSC), assess solubility in polar/non-polar solvents, and measure pKa using potentiometric titration.
- Computational : Validate results against predicted properties (e.g., boiling point, density, LogP) from quantum mechanics/molecular dynamics simulations . Cross-reference with spectral databases (PubChem, NMRShiftDB) for structural confirmation .
Q. What analytical techniques are critical for assessing purity and detecting impurities?
- Methodological Answer : Prioritize HPLC-MS for quantifying purity and identifying trace impurities (e.g., unreacted precursors, byproducts). Use a C18 reverse-phase column with acetonitrile/water gradients for separation. For chiral purity, apply chiral stationary phases or derivatization with chiral reagents. Validate methods per ICH guidelines (e.g., linearity, LOD/LOQ) . Complement with LC-NMR for structural elucidation of unknown impurities .
Advanced Research Questions
Q. How can mechanistic contradictions in this compound’s receptor-binding behavior be resolved?
- Methodological Answer : Address discrepancies (e.g., conflicting IC50 values) by:
- Binding Assays : Perform competitive binding studies (e.g., SPR, ITC) under standardized buffer conditions (pH 7.4, 25°C) to quantify affinity.
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., G-protein-coupled receptors). Compare results across multiple crystal structures or homology models .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Bayesian inference) to reconcile data from disparate studies, accounting for variables like assay temperature or cell line differences .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Key challenges include heat transfer inefficiencies and byproduct accumulation. Solutions:
- Reactor Design : Use continuous-flow reactors to improve heat/mass transfer and minimize exothermic risks. Optimize mixing via computational fluid dynamics (CFD) .
- Separation : Implement membrane technologies (e.g., nanofiltration) or simulated moving bed (SMB) chromatography for high-yield purification .
- Process Analytical Technology (PAT) : Integrate inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. What strategies enable the exploration of this compound’s bioactivity in combinatorial chemistry workflows?
- Methodological Answer : Incorporate the compound into diverse libraries via parallel synthesis. Use automated liquid handlers to generate analogs (e.g., alkylation of the ethanimidamide group, sulfanyl substitutions). Screen against phenotypic assays (e.g., cytotoxicity, enzyme inhibition) using 96/384-well plates. Apply cheminformatics tools (e.g., MOE, RDKit) to analyze structure-activity relationships (SAR) and prioritize hits .
Q. How should researchers resolve discrepancies between computational predictions and experimental data for this compound’s stability?
- Methodological Answer : Reconcile differences by:
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, light) and track degradation via LC-MS. Compare degradation pathways with computational predictions (e.g., DFT-calculated bond dissociation energies) .
- Sensitivity Analysis : Use Monte Carlo simulations to identify which computational parameters (e.g., solvation models, basis sets) most impact stability predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
